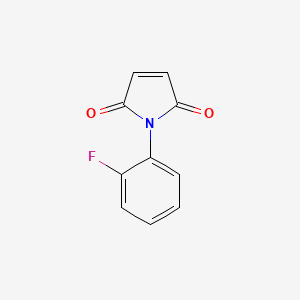

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

描述

属性

IUPAC Name |

1-(2-fluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQAFSGPGGEGPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390027 |

Source

|

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63566-53-0 |

Source

|

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-fluorophenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry. The maleimide ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, anti-inflammatory, and anticancer properties. The introduction of a 2-fluorophenyl substituent on the nitrogen atom can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the available chemical properties of this compound, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public literature. The following table summarizes the available data and provides estimated values based on closely related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₆FNO₂ | PubChem |

| Molecular Weight | 191.16 g/mol | PubChem |

| Melting Point | Data not available. The related isomer, 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, has a melting point of 154.0 to 158.0 °C, suggesting a similar range for the 2-fluoro isomer. | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available. Generally, N-aryl maleimides exhibit limited solubility in water and are more soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| Appearance | Likely a crystalline solid. | General property of similar compounds. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not readily found in peer-reviewed literature. The expected spectral characteristics are outlined below based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals corresponding to the protons on the maleimide ring and the 2-fluorophenyl group. The two protons on the maleimide ring are chemically equivalent and should appear as a singlet. The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Maleimide Protons (H-3, H-4): Expected to be a singlet around δ 6.8-7.2 ppm.

-

Aromatic Protons (Fluorophenyl Ring): Expected to appear in the range of δ 7.0-7.6 ppm as a multiplet.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the 2-fluorophenyl ring.

-

Carbonyl Carbons (C-2, C-5): Expected around δ 165-175 ppm.

-

Olefinic Carbons (C-3, C-4): Expected around δ 134-138 ppm.

-

Aromatic Carbons (Fluorophenyl Ring): Expected in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by strong absorptions from the carbonyl groups and bands associated with the aromatic ring and the C-F bond.

-

C=O Stretching (imide): Two characteristic strong bands are expected in the region of 1700-1780 cm⁻¹.

-

C=C Stretching (alkene): A medium intensity band around 1600-1650 cm⁻¹.

-

C-N Stretching: Expected in the 1300-1400 cm⁻¹ region.

-

C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.

Mass Spectrometry (Predicted) The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve the loss of CO and cleavage of the N-phenyl bond.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely used method for the preparation of N-substituted maleimides is the two-step procedure starting from maleic anhydride and the corresponding aniline.

General Synthesis of N-Aryl Maleimides

This workflow outlines the common synthetic route to N-aryl maleimides.

Caption: General synthetic workflow for N-aryl maleimides.

Methodology:

-

Synthesis of N-(2-fluorophenyl)maleamic acid:

-

Dissolve maleic anhydride in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add an equimolar amount of 2-fluoroaniline, either neat or dissolved in the same solvent, dropwise at room temperature.

-

Stir the reaction mixture for a period of 2-4 hours. The maleamic acid product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

-

Synthesis of this compound:

-

Suspend the dried N-(2-fluorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual acetic anhydride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Reactivity and Biological Potential

The chemical reactivity of this compound is dominated by the electrophilic nature of the double bond in the maleimide ring. This makes it susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols. This reactivity is the basis for its use as a covalent modifier of cysteine residues in proteins.

Michael Addition Reaction

This diagram illustrates the reaction of an N-aryl maleimide with a thiol-containing molecule.

Caption: Michael addition of a thiol to an N-aryl maleimide.

The biological activity of N-substituted maleimides is broad and includes:

-

Enzyme Inhibition: The ability to covalently modify cysteine residues can lead to the irreversible inhibition of enzymes where a cysteine is present in the active site.

-

Anticancer Activity: Several maleimide derivatives have shown potent anticancer activity, although the specific mechanisms are often complex and may involve multiple targets.

-

Anti-inflammatory Activity: Some N-aryl maleimides have been reported to possess anti-inflammatory properties.

While no specific biological activity or signaling pathway has been definitively elucidated for this compound in the available literature, its structural similarity to other biologically active maleimides suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its pharmacological profile.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its maleimide core. While specific, detailed chemical and biological data for this particular molecule is sparse in the public domain, this guide provides a foundational understanding based on its structure and the known properties of related compounds. The outlined general synthetic protocol and the predicted reactivity offer a starting point for researchers aiming to synthesize, characterize, and evaluate the biological potential of this and similar N-substituted maleimides. Further experimental investigation is necessary to fully characterize its chemical properties and explore its therapeutic applications.

An In-depth Technical Guide to the Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the synthesis protocols for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a significant compound in drug development and chemical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of the synthesis workflow.

Introduction

This compound, also known as N-(2-fluorophenyl)maleimide, belongs to the class of N-substituted maleimides. These compounds are of considerable interest due to their versatile reactivity, which allows for their use as building blocks in the synthesis of more complex molecules and for bioconjugation applications. The synthesis of N-aryl maleimides is a well-established process, typically involving a two-step procedure.

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction. The first step involves the acylation of 2-fluoroaniline with maleic anhydride to form the intermediate, N-(2-fluorophenyl)maleamic acid. The subsequent step is the cyclodehydration of this intermediate to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Synthesis of N-(2-fluorophenyl)maleamic acid

This procedure details the formation of the maleamic acid intermediate through the reaction of 2-fluoroaniline with maleic anhydride[1].

Materials:

-

2-fluoroaniline

-

Maleic anhydride

-

Diethyl ether

Procedure:

-

Dissolve the desired amount of 2-fluoroaniline in diethyl ether.

-

In a separate flask, dissolve an equimolar amount of maleic anhydride in diethyl ether.

-

Slowly add the maleic anhydride solution to the 2-fluoroaniline solution with stirring.

-

Continue stirring the reaction mixture at room temperature. The N-(2-fluorophenyl)maleamic acid will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with diethyl ether to remove any unreacted starting materials.

-

The resulting N-phenylmaleamic acid can be used in the next step without further purification.

Synthesis of this compound

This protocol describes the cyclization of the N-(2-fluorophenyl)maleamic acid intermediate to the final maleimide product using acetic anhydride and sodium acetate[1][2].

Materials:

-

N-(2-fluorophenyl)maleamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice/water mixture

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine the N-(2-fluorophenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride.

-

Heat the mixture with stirring. A typical temperature for this reaction is 100°C[2].

-

Continue heating for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an ice/water mixture with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield pale-yellow crystals[3].

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on reported literature values.

| Parameter | Step 1: Maleamic Acid Formation | Step 2: Maleimide Formation | Overall | Reference |

| Reactants | 2-Fluoroaniline, Maleic Anhydride | N-(2-fluorophenyl)maleamic acid, Acetic Anhydride, Sodium Acetate | - | [1][3] |

| Solvent | Diethyl Ether | Acetic Anhydride | - | [1] |

| Reaction Time | Not specified, typically rapid | 45 minutes | - | [2] |

| Temperature | Room Temperature | 100°C | - | [2] |

| Yield | 87-95% | 79-93% (for analogous compounds) | 62% | [1][3] |

Reaction Mechanism

The synthesis involves two primary reaction mechanisms.

In the first step, the lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile and attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the maleamic acid. The second step is a dehydration reaction where the carboxylic acid and the amide functionalities of the maleamic acid undergo an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered maleimide ring. This step is facilitated by the acetic anhydride, which acts as a dehydrating agent, and sodium acetate, which acts as a catalyst.

References

Spectroscopic and Synthetic Profile of 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. The data presented herein is extrapolated from established knowledge of closely related N-aryl maleimide analogs, offering a robust predictive model for the title compound's behavior in various analytical techniques. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, materials science, and synthetic organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, primarily 1-phenyl-1H-pyrrole-2,5-dione, and take into account the electronic effects of the fluorine substituent on the phenyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.45 - 7.60 | m | - | Aromatic CH (4H) |

| ~ 6.90 | s | - | Vinylic CH (2H) |

Note: The chemical shifts of the aromatic protons are expected to be complex due to the influence of the fluorine substituent. The singlet for the vinylic protons of the maleimide ring is a characteristic feature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 - 171 | C=O (imide) |

| ~ 158 - 162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 134 - 136 | C=C (vinylic) |

| ~ 130 - 132 (d) | Aromatic CH |

| ~ 128 - 130 (d) | Aromatic CH |

| ~ 124 - 126 (d) | Aromatic CH |

| ~ 118 - 120 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~ 116 - 118 (d) | Aromatic C (ipso) |

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons may also show smaller C-F couplings.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | C-H stretch (aromatic and vinylic) |

| ~ 1770 | Strong | C=O stretch (imide, asymmetric) |

| ~ 1710 | Strong | C=O stretch (imide, symmetric) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-F stretch |

| ~ 830 | Strong | C-H bend (vinylic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 163 | [M - CO]⁺ |

| 135 | [M - 2CO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [C₄H₂NO]⁺ |

Experimental Protocols

The following is a general, two-step experimental protocol for the synthesis of N-aryl-pyrrole-2,5-diones, which can be readily adapted for the preparation of this compound.[1][2]

Step 1: Synthesis of N-(2-Fluorophenyl)maleanilic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or glacial acetic acid at room temperature.

-

Addition of Aniline: Slowly add a solution of 2-fluoroaniline (1.0 eq.) in the same solvent to the maleic anhydride solution with continuous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of N-(2-fluorophenyl)maleanilic acid is expected to form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Reaction Mixture: Suspend the N-(2-fluorophenyl)maleanilic acid (1.0 eq.) in acetic anhydride (excess) and add a catalytic amount of anhydrous sodium acetate.

-

Heating: Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. The solid should dissolve, and the solution will typically change color.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or cyclohexane) to yield the pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized by the spectroscopic methods outlined in the data tables above to confirm its identity and purity.

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-aryl-pyrrole-2,5-diones.

Caption: Synthetic and analytical workflow for this compound.

References

The Biological Frontier of 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The inherent reactivity of the maleimide core, coupled with the electronic properties of the 2-fluorophenyl substituent, has positioned these molecules as promising candidates for the development of novel therapeutics, particularly in the realm of oncology and anti-inflammatory applications.

Core Biological Activities and Quantitative Data

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] The maleimide ring is a known Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can lead to the inhibition of key enzymes and disruption of cellular signaling pathways essential for cancer cell survival and proliferation.

Table 1: Cytotoxicity of Representative Pyrrole-2,5-dione Analogs

While specific IC50 values for a diverse range of this compound derivatives are not consolidated in a single publicly available source, the following table summarizes the cytotoxic activity of structurally related compounds to infer the potential potency of this class. The presence of a fluorophenyl group is a common motif in many biologically active compounds, often enhancing metabolic stability and binding affinity.

| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |

| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |

| 2a | 3-aroyl-1,4-diarylpyrrole | 4-aminophenyl | Various | Low nanomolar | [1] |

| 3a | Indolyl-pyrrole | Substituted aryl | Ovarian | 1.20 | [1] |

| 3b | Indolyl-pyrrole | Substituted aryl | Colorectal | 2.80 | [1] |

Note: This table is illustrative and draws from data on related pyrrole-2,5-dione analogs to highlight the potential for anticancer activity within this chemical class. Specific data for a comprehensive series of this compound derivatives is needed for a complete SAR analysis.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

Synthesis of this compound Derivatives

The synthesis of N-substituted maleimides is generally achieved through a condensation reaction between maleic anhydride and a primary amine. For the synthesis of this compound, 2-fluoroaniline would be reacted with maleic anhydride, followed by a dehydration step.

References

Crystal Structure of N-(2-Fluorophenyl)maleimide: A Technical Whitepaper

Disclaimer: The crystallographic data presented in this document pertains to the closely related analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, as the crystal structure for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not publicly available in the searched crystallographic databases. This methoxy analogue serves as a representative model for understanding the structural characteristics of ortho-substituted N-phenylmaleimides.

Introduction

N-substituted maleimides are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their rigid, planar structure and reactive double bond make them valuable synthons for various chemical transformations, including Diels-Alder reactions and Michael additions. N-aryl maleimides, in particular, have been investigated for a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of a halogen, such as fluorine, onto the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug development professionals. This technical guide provides a detailed overview of the synthesis and crystallographic analysis of a representative N-aryl maleimide, offering insights into the molecular geometry and intermolecular interactions that govern its solid-state architecture.

Experimental Protocols

The synthesis and crystallization of N-aryl maleimides generally follow a two-step process, starting from the corresponding aniline and maleic anhydride.[2][3] The subsequent crystal structure determination is achieved through single-crystal X-ray diffraction.[4][5]

Synthesis and Crystallization of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

A representative protocol for the synthesis of the analogous 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is as follows:

-

Step 1: Synthesis of N-(2-methoxyphenyl)maleanilic acid: Equimolar amounts of 2-methoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as acetone or diethyl ether, and stirred at room temperature for 1-2 hours.[6] The resulting precipitate of N-(2-methoxyphenyl)maleanilic acid is collected by filtration and dried.

-

Step 2: Cyclization to 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione: The intermediate maleanilic acid is then subjected to cyclodehydration. This is typically achieved by heating the acid in acetic anhydride with a catalytic amount of sodium acetate.[6] The reaction mixture is heated until the color changes, then cooled and poured into ice water to precipitate the maleimide product. The crude product is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol to yield light yellow prisms suitable for X-ray diffraction.[7]

X-ray Crystallography

The determination of the crystal structure involves the following general steps:

-

Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[4][5]

Crystallographic Data

The crystallographic data for the representative compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, are summarized in the tables below.[7][10]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₁H₉NO₃ |

| Formula weight | 203.19 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 12.7018 (15) Å |

| b | 10.2689 (12) Å |

| c | 7.4695 (8) Å |

| α | 90° |

| β | 101.067 (7)° |

| γ | 90° |

| Volume | 956.16 (19) ų |

| Z | 4 |

| Density (calculated) | 1.412 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

| F(000) | 424 |

| Data collection | |

| Reflections collected | 7388 |

| Independent reflections | 1887 [R(int) = 0.030] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1887 / 0 / 137 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.112 |

| R indices (all data) | R1 = 0.065, wR2 = 0.123 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| N1-C8 | 1.401(2) |

| N1-C11 | 1.398(2) |

| C8-C9 | 1.481(2) |

| C9-C10 | 1.315(2) |

| C10-C11 | 1.483(2) |

| C8-O2 | 1.211(2) |

| C11-O3 | 1.212(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value |

| C11-N1-C8 | 111.4(1) |

| O2-C8-N1 | 125.1(2) |

| O2-C8-C9 | 128.2(2) |

| N1-C8-C9 | 106.7(1) |

| C10-C9-C8 | 107.6(2) |

| C9-C10-C11 | 107.6(2) |

| O3-C11-N1 | 125.0(2) |

| O3-C11-C10 | 128.3(2) |

| N1-C11-C10 | 106.7(1) |

Molecular and Crystal Structure

The molecular structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals a planar pyrrole-2,5-dione ring.[7] The methoxybenzene ring is nearly planar and is oriented at a significant dihedral angle with respect to the maleimide ring, which is 78.22 (5)°.[7] This twisted conformation is likely due to steric hindrance between the ortho-methoxy group and the carbonyl groups of the maleimide ring.

In the crystal, molecules are linked by weak aromatic π–π stacking interactions between inversion-related pairs of benzene rings, with a centroid–centroid separation of 3.8563 (13) Å.[7]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Molecular to Crystal Structure Relationship

Caption: Relationship from molecular structure to the macroscopic crystal.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. excillum.com [excillum.com]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. These compounds are of significant interest in medicinal chemistry and drug development, particularly as covalent modifiers of therapeutic proteins and as reactive intermediates in chemical synthesis. Understanding their physicochemical properties is paramount for their effective application.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reactivity in various media. While specific quantitative data for this exact compound is limited in publicly available literature, a predictive analysis based on its structural analogues, particularly other N-aryl maleimides, can provide valuable insights. The presence of the fluorophenyl group introduces a degree of lipophilicity, while the polar maleimide ring contributes to its solubility in polar organic solvents.

A study on the closely related compound, 1-(2-bromophenyl)-pyrrole-2,5-dione, demonstrated its solubility in aqueous binary mixtures of isopropanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and methanol.[1] The solubility was found to be highest in the NMP/water mixture, indicating a preference for polar apathetic environments.[1] It is anticipated that this compound will exhibit a similar solubility profile.

Table 1: Predicted and Known Solubility of N-Aryl Maleimides

| Solvent Class | Solvent | Predicted Solubility of this compound | Known Solubility of Related Compounds |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | N-aryl acrylamides have shown poor solubility in semi-aqueous media (<1 mM)[2] |

| N,N-Dimethylformamide (DMF) | High | - | |

| Acetonitrile (ACN) | Moderate | 20% acetonitrile in phosphate buffer was sufficient to solubilize N-aryl maleimides[3] | |

| Tetrahydrofuran (THF) | Moderate | - | |

| Polar Protic | Water | Low | Generally low for N-aryl maleimides |

| Ethanol | Moderate | - | |

| Methanol | Moderate | - | |

| Non-Polar | Dichloromethane (DCM) | Moderate | - |

| Toluene | Low | - | |

| Hexane | Low | - |

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application, particularly in bioconjugation reactions where it is exposed to aqueous environments. The maleimide ring is susceptible to degradation under various conditions.

Hydrolytic Stability

The maleimide ring of N-substituted maleimides is prone to hydrolysis, which leads to the opening of the ring to form a non-reactive maleamic acid derivative. This process is highly dependent on the pH of the aqueous medium.

-

Acidic Conditions (pH < 6.5): The hydrolysis rate is generally slow.

-

Neutral to Slightly Basic Conditions (pH 6.5 - 7.5): This is the optimal pH range for the reaction of maleimides with thiols.[4] However, hydrolysis can still occur, and its rate increases with pH.

-

Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly at higher pH.[4]

For an N-fluorophenyl thiosuccinimide conjugate, a hydrolysis half-life of 0.7 hours has been reported at pH 7.4 and 37°C, which is faster than that of N-aryl (1.5 hours) and N-alkyl (27 hours) analogues under the same conditions.[5] This suggests that the electron-withdrawing nature of the fluorine atom can influence the rate of hydrolysis.

Table 2: Hydrolytic Stability Data of Related N-Aryl Maleimides

| Compound/Conjugate | pH | Temperature (°C) | Half-life (t½) |

| N-fluorophenyl thiosuccinimide conjugate | 7.4 | 37 | 0.7 hours[5] |

| N-aryl thiosuccinimide conjugate | 7.4 | 37 | 1.5 hours[5] |

| N-alkyl thiosuccinimide conjugate | 7.4 | 37 | 27 hours[5] |

| N-aminoethyl maleimide conjugate | 7.0 | Room Temp. | 3.6 hours |

Thermal Stability

Photostability

Forced degradation studies, including exposure to UV and visible light, are essential to determine the photostability of a compound. According to ICH Q1B guidelines, photostability testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near UV light.[8][9] While specific photodegradation kinetics for this compound have not been reported, N-aryl compounds can be susceptible to photodegradation.

Chemical Stability

The primary chemical reactivity of interest for this compound is its reaction with thiols. This Michael addition reaction is highly efficient and selective in the pH range of 6.5-7.5.[4] However, the resulting thiosuccinimide linkage can be reversible, leading to thiol exchange reactions, especially in the presence of other thiols like glutathione. The stability of this linkage is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.[5]

The compound is expected to be incompatible with strong oxidizing agents and strong bases.[10]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.[3][11][12]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease shaking and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Express the solubility in units such as mg/mL or mol/L.

Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of the compound under stress conditions and to develop stability-indicating analytical methods.[13][14]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for a few hours (monitor closely due to expected rapid degradation).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 105°C for 24 hours.

-

Photodegradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control should be kept under the same conditions to separate light-induced degradation from thermal degradation.

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[15] Detection is typically performed using a UV detector at a wavelength where the compound and its degradation products have significant absorbance.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. benchchem.com [benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. science.lpnu.ua [science.lpnu.ua]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. themedicon.com [themedicon.com]

- 15. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for its potential anti-inflammatory properties. This document details experimental protocols and explores its putative mechanism of action involving the inhibition of key inflammatory mediators.

Chemical Identifiers and Properties

This compound, also known as N-(2-fluorophenyl)maleimide, is a derivative of maleimide. Its core structure consists of a pyrrole-2,5-dione ring attached to a 2-fluorophenyl group.

| Identifier | Value |

| CAS Number | 7655-96-1 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(2-fluorophenyl)maleimide |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleanilic acid intermediate, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-fluorophenyl)maleanilic acid

-

In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid at room temperature.

-

Slowly add a solution of 2-fluoroaniline (1 equivalent) in the same solvent to the maleic anhydride solution with stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The product, N-(2-fluorophenyl)maleanilic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

-

Suspend the N-(2-fluorophenyl)maleanilic acid (1 equivalent) in acetic anhydride (a dehydrating agent and solvent).

-

Add a catalytic amount of a weak base, such as anhydrous sodium acetate (e.g., 0.2 equivalents).

-

Heat the reaction mixture with stirring to a temperature of 60-80°C for 1-2 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potential as an anti-inflammatory agent. Its mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators.

| Biological Target/Effect | Quantitative Data (Exemplary) |

| COX-2 Inhibition | IC₅₀ values in the low micromolar range have been reported for similar N-substituted maleimides. |

| TNF-α Production Inhibition | Significant reduction in lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage cell lines. |

| IL-6 Production Inhibition | Dose-dependent decrease in LPS-induced IL-6 levels in in vitro models. |

Proposed Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway. The proposed mechanism for this compound involves the suppression of LPS-induced NF-κB activation.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Protocols for Biological Assays

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of this compound against human recombinant COX-2.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reconstitute human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of a fluorescent probe (e.g., Amplex Red) and arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

-

Inhibition of TNF-α and IL-6 Production in Macrophages (ELISA)

This protocol describes a method to measure the effect of the compound on the production of pro-inflammatory cytokines in a cell-based assay.

-

Cell Culture and Treatment:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value for the inhibition of each cytokine.

-

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation is warranted to fully elucidate its therapeutic potential.

In-Depth Technical Guide: Safety and Handling of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, synthesis, and potential biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. The content is intended for use in a controlled laboratory setting by qualified professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | AK Scientific, Inc. |

| Synonyms | N-(2-fluorophenyl)maleimide | N/A |

| CAS Number | 3949-65-9 | N/A |

| Molecular Formula | C₁₀H₆FNO₂ | N/A |

| Molecular Weight | 191.16 g/mol | N/A |

| Appearance | Solid | N/A |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Use only with adequate ventilation.[2]

-

Minimize dust generation and accumulation.[2]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly-closed container.

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible substances and sources of ignition.[2]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted maleimides, such as this compound, is typically achieved through the reaction of maleic anhydride with the corresponding primary amine, in this case, 2-fluoroaniline. The reaction proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclization to the maleimide.

Materials:

-

Maleic anhydride

-

2-fluoroaniline

-

Glacial acetic acid

-

Sodium acetate

-

Diethyl ether

-

Distilled water

Procedure:

-

Formation of the Maleamic Acid Intermediate:

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of 2-fluoroaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

-

Stir the reaction mixture for 2-3 hours. The maleamic acid intermediate will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

-

Cyclization to this compound:

-

To the dried maleamic acid intermediate, add glacial acetic acid and a catalytic amount of sodium acetate.

-

Heat the mixture to reflux (approximately 118°C) for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product, this compound, will precipitate.

-

Filter the solid, wash thoroughly with water to remove acetic acid and salts, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)[2]

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and allow them to attach and grow for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. The maleimide moiety is known to be a reactive electrophile that can undergo Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is often central to their mechanism of action.

Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammation is a complex biological process, and the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator. In response to pro-inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, due to its structural similarities with other anti-inflammatory pyrrole derivatives, may inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Cytotoxicity via MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. The ERK1/2 pathway is a key component of the MAPK cascade. Dysregulation of this pathway is common in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) can initiate a phosphorylation cascade through Ras, Raf, MEK, and finally ERK, which then phosphorylates various downstream targets to promote cell proliferation and survival. The cytotoxic effects of some pyrrole derivatives may be mediated by interfering with this pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Workflow for Mechanism of Action Studies

To investigate the biological mechanism of this compound, a structured experimental workflow is recommended.

Caption: Workflow for investigating the mechanism of action.

This guide is intended to provide a comprehensive overview for the safe handling and scientific investigation of this compound. All procedures should be carried out in accordance with institutional safety policies and by trained personnel.

References

- 1. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of 1H-pyrrole-2,5-dione and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for 1H-pyrrole-2,5-dione (maleimide) and its derivatives. Understanding these properties is crucial for applications ranging from polymer chemistry to drug development, where maleimides are frequently used as versatile building blocks and bioconjugation reagents.[1] This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes relevant chemical pathways and workflows.

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for 1H-pyrrole-2,5-dione and one of its derivatives. These values are essential for predicting reaction feasibility, modeling thermal stability, and understanding the energetics of chemical processes involving these compounds.

Table 1: Thermochemical Data for 1H-pyrrole-2,5-dione (Maleimide)

| Property | Value | Units | Phase | Method | Reference |

| Enthalpy of Reaction (ΔrH°) | 1360 ± 19 | kJ/mol | Gas | EIAE | [2] |

| Gibbs Free Energy of Reaction (ΔrG°) | 1328 ± 21 | kJ/mol | Gas | H-TS | [2] |

| Enthalpy of Fusion (ΔfusH°) | 16.7 ± 0.4 | kJ/mol | Solid-Liquid | - | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 63.2 | kJ/mol | Liquid-Gas | - | Cheméo |

| Ideal Gas Heat Capacity (Cp,gas) | 100.81 - 183.11 | J/mol·K | Gas | - | Cheméo |

| Standard Enthalpy of Formation (ΔfH°gas) | -264.8 ± 8.0 | kJ/mol | Gas | - | Cheméo |

Data from Cheméo is compiled from various sources and predictive models.[3]

Table 2: Thermochemical Data for 1-(4-methylphenyl)-1H-pyrrole-2,5-dione

| Property | Value | Units | Phase | Method | Reference |

| Enthalpy of Reaction (ΔrH°) | -98.4 | kJ/mol | Solid | Cm | [4] |

| Enthalpy of Reaction (ΔrH°) | -98.41 ± 0.67 | kJ/mol | Liquid | Cm | [4] |

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric and analytical techniques. Below are detailed overviews of the principal experimental methods employed.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) for organic compounds.[5]

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

Methodology:

-

Sample Preparation: A pellet of the 1H-pyrrole-2,5-dione compound of known mass is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water in the surrounding insulated jacket is monitored before and after combustion to determine the temperature rise (ΔT).

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[6] Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from the nitrogen in the sample and other non-ideal conditions.[5] The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO2 and H2O).[5][7]

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining heat capacities and enthalpies of phase transitions (e.g., fusion and vaporization).[8]

Principle: The instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program.

Methodology:

-

Sample Encapsulation: A small, accurately weighed amount of the maleimide compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated or cooled at a constant rate.

-

Heat Flow Measurement: The differential heat flow required to maintain both pans at the same temperature is recorded.

-

Data Analysis: Endothermic or exothermic events, such as melting or crystallization, appear as peaks on the resulting thermogram. The area under a peak is directly proportional to the enthalpy change of the transition. The heat capacity is determined from the shift in the baseline of the heat flow signal.

Other Techniques

-

Knudsen Effusion Method: This technique is used to determine vapor pressure, from which the enthalpy of sublimation or vaporization can be calculated. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.

-

Electron Impact and Appearance Energy (EIAE): This mass spectrometry-based method is used to determine gas-phase thermochemical data, such as reaction enthalpies, by measuring the energy required to induce specific fragmentation or ionization events.[2]

Key Chemical Pathways and Logical Relationships

The reactivity of the maleimide ring is central to its utility in drug development and materials science. The following diagrams illustrate key reaction pathways.

Synthesis of N-Substituted Maleimides

N-substituted maleimides are typically synthesized in a two-step process starting from maleic anhydride and a primary amine.[9][10][11]

-

Formation of Maleamic Acid: The primary amine reacts with maleic anhydride in a solvent like diethyl ether or acetone to form the corresponding maleamic acid intermediate.[10]

-

Cyclodehydration: The maleamic acid is then cyclized by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like sodium acetate, to yield the N-substituted maleimide.[10][11]

Michael Addition and Stability of Maleimide-Thiol Adducts

The reaction of the maleimide double bond with thiol groups (e.g., from cysteine residues in proteins) is a cornerstone of bioconjugation chemistry.[12] However, the stability of the resulting thiosuccinimide adduct is a critical consideration in drug design, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[13]

-

Michael Addition: A thiol adds across the electron-deficient double bond of the maleimide to form a stable thioether linkage. This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[12]

-

Retro-Michael Reaction: The maleimide-thiol adduct can be unstable, particularly in the presence of other thiols like glutathione, leading to a thiol-exchange reaction via a retro-Michael mechanism.[13]

-

Hydrolysis & Transcyclization: The stability of the adduct can be enhanced. Hydrolysis of the succinimide ring can occur, preventing the retro-Michael reaction.[11] In some cases, a transcyclization reaction can occur if a free amine is present near the linkage, forming a more stable six-membered ring and "locking" the conjugate.[13][14]

References

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. 1H-Pyrrole-2,5-dione [webbook.nist.gov]

- 3. 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lacc-terryb.com [lacc-terryb.com]

- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 8. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Novel Inhibitors Based on the 1H-Pyrrole-2,5-dione Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique chemical reactivity and structural features make it a versatile starting point for the design of potent and selective inhibitors targeting a range of enzymes and signaling pathways implicated in various diseases. This technical guide provides an in-depth overview of the discovery of novel inhibitors based on this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrole-2,5-dione scaffold have emerged as potent anticancer agents, primarily through the inhibition of crucial kinases involved in tumor cell proliferation, survival, and metastasis. Notably, glycogen synthase kinase-3β (GSK-3β) and the Wnt/Porcupine signaling pathway have been identified as key targets.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a pivotal role in various signaling pathways, including those involved in cell proliferation and apoptosis.[1] Its dysregulation is implicated in several cancers. Maleimide derivatives have been shown to be highly potent inhibitors of GSK-3β.

Quantitative Data: GSK-3β Inhibitory Activity of Maleimide Derivatives

| Compound Reference | Structure/Modification | IC50 (nM) | Reference |

| Analog 9 | Unsubstituted indole | 20 | [2] |

| Analog 10 | 5-fluoro indole | 40 | [2] |

| Analog 11 | 5-bromo indole | 82 | [2] |

| Analog 12 | 5,6-difluoro indole | 36 | [2] |

| Compound 10a | N-ethyl, 5-fluoro indole | 1.70 | [3] |

| Compound 10b | N-methyl, 5-fluoro indole | 45.6 | [3] |

| Compound 14a | 3-methoxyphenyl | 14.7 | [3] |

| Compound 14b | 3-methoxyphenyl | 8.80 | [3] |

| Compound 31 | Diazepinoindole with amide | 0.013 | [2] |

Wnt/Porcupine Pathway Inhibition

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4] Aberrant activation of this pathway is a hallmark of many cancers.[5] Porcupine (PORCN) is a membrane-bound O-acyltransferase that is essential for the secretion and activity of Wnt ligands.[6][7] Inhibition of Porcupine presents an attractive therapeutic strategy for Wnt-driven cancers.

Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention for Porcupine inhibitors.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of 1H-pyrrole-2,5-dione derivatives has been demonstrated across various cancer cell lines.

Quantitative Data: Anticancer Activity of Maleimide Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-indole Maleimide 1 | HCT116 (Colon) | 0.6 - 1.6 | [8] |

| Bis-indole Maleimide 1 | RPMI 8226 (Multiple Myeloma) | 0.6 - 1.6 | [8] |

| Bis-indole Maleimide 1 | NCI-H929 (Multiple Myeloma) | 0.6 - 1.6 | [8] |

| Compound 4c | MCF-7 (Breast) | 3.21 | [9] |

| Compound 4c | MDA-MB-231 (Breast) | 1.651 | [9] |

| Compound 4d | MCF-7 (Breast) | 6.215 | [9] |

| Compound 4d | MDA-MB-231 (Breast) | 3.055 | [9] |

| Compound 5a | MCF-7 (Breast) | 7.418 | [9] |

| Compound 5a | MDA-MB-231 (Breast) | 4.367 | [9] |

| Compound 5b | MCF-7 (Breast) | 5.331 | [9] |

| Compound 5b | MDA-MB-231 (Breast) | 6.096 | [9] |

| Compound 5c | MCF-7 (Breast) | 4.000 | [9] |

| Compound 5c | MDA-MB-231 (Breast) | 7.001 | [9] |

| Compound (Ic) | MCF-7 (Breast) | 6.12 µg/mL | [10] |

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory cascade. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX inhibitors.

The diagram below outlines the COX-2 pathway in inflammation.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1H-pyrrole-2,5-dione scaffold has demonstrated significant activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Maleimide Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) | Reference |

| Neutral Maleimides | Candida albicans | 0.5 - 4 | [12][13] |

| Compound 5 (MPD) | Candida krusei (CK1) | 1 - 4 | [14] |

| Compound 5 (MPD) | Candida albicans (CA10) | 1 - 2 | [14] |

| Compound 4g | Candida albicans | 25 | [15] |

| Compound 5f | Candida albicans | 12.9 | [15] |

| Compound 4g | Aspergillus fumigatus | 25 | [15] |

| Compound 5f | Aspergillus fumigatus | 10 | [15] |

| Compound 5f | Aspergillus niger | 10 | [15] |

| 3,4-dichloro-N-phenyl-methyl-maleimide | Fungal strains | 100 | [16][17] |

| 3,4-dichloro-N-phenyl-propil-maleimide | Fungal strains | 100 | [16][17] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are standardized methodologies for key assays relevant to the evaluation of 1H-pyrrole-2,5-dione-based inhibitors.

General Experimental Workflow for Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of novel inhibitors.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan injection into the rat's paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro GSK-3β Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β. The assay typically involves incubating the enzyme with a specific substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.

Protocol (Luminescence-based):

-

Reagent Preparation:

-

Prepare a working solution of recombinant human GSK-3β enzyme in kinase assay buffer.

-

Prepare serial dilutions of the test compound in kinase assay buffer (with a constant final DMSO concentration, e.g., 1%).

-

Prepare a substrate/ATP mixture in kinase assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the serially diluted test compound or vehicle control to the wells.

-

Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.

-

Incubate for 30-60 minutes at 30°C.

-

-

Signal Detection (e.g., using ADP-Glo™ Kinase Assay):

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The 1H-pyrrole-2,5-dione scaffold continues to be a highly fruitful area of research for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse libraries of compounds with potent and selective inhibitory activities against a wide range of biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of maleimide derivatives will undoubtedly lead to the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases.

References

- 1. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer | MDPI [mdpi.com]

- 6. The development of highly potent inhibitors for porcupine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]